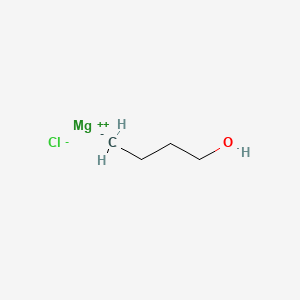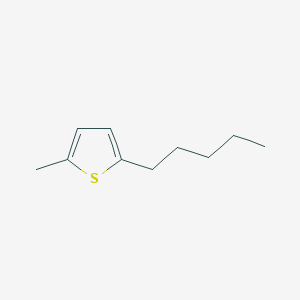
2-Methyl-5-pentylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-pentylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The structure of this compound consists of a thiophene ring substituted with a methyl group at the second position and a pentyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Methyl-5-pentylthiophene, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal catalysts and environmentally sustainable strategies. For example, the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) enables a single-step synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-pentylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-pentylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-pentylthiophene involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including:
Enzyme Inhibition: Thiophenes can inhibit enzymes by binding to their active sites.
Receptor Modulation: They can interact with receptors, altering their activity and downstream signaling pathways.
Oxidative Stress: Thiophenes can induce oxidative stress in cells, leading to cell death in certain cancer cells.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with no substituents.
2-Methylthiophene: A thiophene ring with a methyl group at the second position.
2,5-Dimethylthiophene: A thiophene ring with methyl groups at both the second and fifth positions.
Uniqueness: 2-Methyl-5-pentylthiophene is unique due to the presence of both a methyl and a pentyl group, which can influence its chemical reactivity and physical properties. This combination of substituents can enhance its solubility in organic solvents and its potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
113591-58-5 |
|---|---|
Molekularformel |
C10H16S |
Molekulargewicht |
168.30 g/mol |
IUPAC-Name |
2-methyl-5-pentylthiophene |
InChI |
InChI=1S/C10H16S/c1-3-4-5-6-10-8-7-9(2)11-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
SAQLTJYOYWUZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


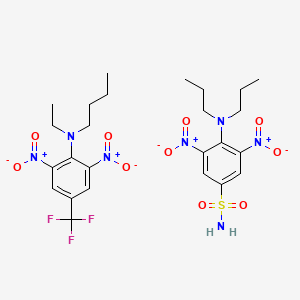
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)

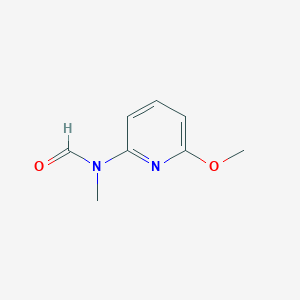




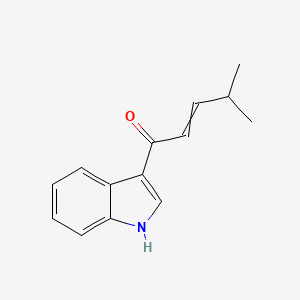
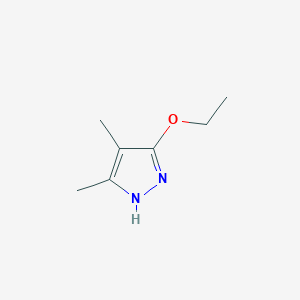
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

